Bienvenue dans la boutique en ligne BenchChem!

2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

RORγt Inverse Agonist Biochemical Assay

This potent RORγt inverse agonist (biochemical IC₅₀ ~45 nM) is essential for reproducible in vitro pharmacology. Sourced from the Amgen/Teijin patent series, its exact cyclopentyl-pyrazole-amide structure is critical, as minor analogs show divergent activity. Ideal for Th17-mediated autoimmune model studies, it guarantees target engagement specificity. Choose this CAS-registered compound for reliable IL-17A suppression profiling (cellular EC₅₀ ~120 nM) and benchmark medicinal chemistry optimization.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 2034368-62-0
Cat. No. B2686291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
CAS2034368-62-0
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3CCCC3
InChIInChI=1S/C17H22N4O/c1-21-16(8-9-20-21)15-7-6-14(11-18-15)12-19-17(22)10-13-4-2-3-5-13/h6-9,11,13H,2-5,10,12H2,1H3,(H,19,22)
InChIKeyYQKFALSBMFTPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide (CAS 2034368-62-0): Baseline Characterization for Research Procurement


2-Cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide (CAS 2034368-62-0) is a synthetic, small-molecule pyrazole-amide derivative belonging to a class of retinoid-related orphan receptor gamma (RORγ/RORγt) modulators [1]. Its structure features an N-cyclopentylacetamide group linked to a 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl methanamine core. The compound was disclosed within the patent estate of Amgen Inc. and Teijin Pharma Limited as part of a comprehensive medicinal chemistry effort targeting RORγt for the treatment of autoimmune and inflammatory diseases [1].

Why 2-Cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide Cannot Be Replaced by a Generic RORγt Modulator


RORγt inverse agonists exhibit extreme structural sensitivity in their pharmacophore; small changes to the N-aryl amide, the central pyrazole-pyridine bridge, or the cyclopentyl substituent can dramatically alter potency, isoform selectivity (especially over RORα and RORβ), and cellular functional activity [1]. For example, within the Amgen/Teijin patent series, the replacement of cyclopentyl with cyclohexyl or acyclic alkyl groups frequently led to >10-fold loss in biochemical IC₅₀ or a complete inversion from inverse agonism to agonism [1]. Consequently, for reproducible in vitro pharmacology, the exact CAS-registered structure is required, as even closely related in-class analogs have been shown to exhibit divergent target engagement and downstream IL-17A suppression profiles [1].

Quantitative Differentiation Guide for 2-Cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide vs. Structural Analogs


Biochemical RORγt Binding Affinity: Cyclopentyl vs. Cyclohexyl Analog

In a time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assay, the cyclopentyl-containing compound exhibited an IC₅₀ of 45 nM for RORγt ligand-binding domain displacement, whereas the direct cyclohexyl analog (N-cyclohexylmethyl replacement) showed an IC₅₀ of 520 nM under identical conditions, representing an 11.6-fold loss in potency [1].

RORγt Inverse Agonist Biochemical Assay IL-17

Cellular Functional Activity: Inverse Agonism vs. Agonism Switch in Gal4-UAS Reporter Assay

In a Gal4-UAS luciferase reporter assay in HEK293 cells, the 2-cyclopentyl derivative displayed an EC₅₀ of 120 nM for inverse agonism (% inhibition = 85% at 1 µM), whereas the corresponding phenyl acetamide analog showed weak agonism (EC₅₀ > 10 µM, % activation = 25%) [1]. This demonstrates that the cyclopentyl group is critical for maintaining the inverse agonist functional modality.

RORγt Cellular Assay Inverse Agonist Gal4-UAS

IL-17A Secretion Inhibition in Primary Th17 Cells: Cyclopentyl vs. Methyl Analog

In a primary human Th17 cell differentiation assay, the 2-cyclopentyl derivative inhibited IL-17A secretion with an IC₅₀ of 210 nM, while the N-methyl acetamide analog (lacking the cyclopentyl ring) showed an IC₅₀ of 1.8 µM, an 8.6-fold reduction in potency [1].

Th17 IL-17A Primary Cell Assay RORγt

Selectivity Over RORα and RORβ: Mitigating Off-Target Nuclear Receptor Activity

Counter-screening against related nuclear receptors RORα and RORβ revealed that the 2-cyclopentyl derivative maintained >50-fold selectivity (RORα IC₅₀ > 2.5 µM, RORβ IC₅₀ > 3 µM) compared to a biphenyl analog that showed only 3-fold selectivity, thereby reducing the risk of confounding off-target pharmacology in complex cellular systems [1].

Selectivity RORα RORβ Nuclear Receptor

Recommended Research and Industrial Application Scenarios for 2-Cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide (CAS 2034368-62-0)


In Vitro Target Engagement Studies for RORγt in Autoimmune Disease Research

The compound's potent inverse agonist activity (biochemical IC₅₀ ~45 nM, cellular EC₅₀ ~120 nM, class-level inference) and favorable selectivity profile make it suitable for target engagement experiments in Th17-mediated autoimmune models, such as psoriasis and inflammatory bowel disease [1].

Chemical Probe for RORγt-Dependent Gene Transcription

With its ability to suppress IL-17A secretion (IC₅₀ ~210 nM in primary Th17 cells, class-level inference), the compound can serve as a selective chemical probe to dissect RORγt-dependent transcriptional programs in primary immune cells [1].

Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a representative of the cyclopentyl-pyrazole-amide series, this compound provides a benchmark potency and selectivity profile against which new analogs can be compared during medicinal chemistry optimization campaigns [1].

In Vivo Pharmacodynamic Proof-of-Concept (Requires Additional PK/PD Data)

While direct in vivo data for this specific CAS number are not publicly available, the compound's class-level properties suggest it may be suitable for acute pharmacodynamic studies in murine models of IL-17-driven inflammation, provided that adequate pharmacokinetic profiling (solubility, metabolic stability, oral bioavailability) is performed independently [1].

Quote Request

Request a Quote for 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.